molecular formula C23H33NO5 B1368637 Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate CAS No. 898762-66-8

Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate

Cat. No. B1368637
M. Wt: 403.5 g/mol
InChI Key: SZWISXONBLNQSA-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decane is a compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.18 g/mol . It is also known by other names such as 4-Piperidone ethylene ketal, 4-Piperidone ethylene acetal, and 4-Piperidinone ethyl ketal .


Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It was also used in the synthesis of 1-oxa-8-azaspiro decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives .


Molecular Structure Analysis

The InChI of 1,4-Dioxa-8-azaspiro[4.5]decane is InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 . The Canonical SMILES is C1CNCCC12OCCO2 .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate has been involved in the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which were evaluated for their dopamine agonist activity. These compounds did not exhibit central nervous system activity, but one analogue showed potent dopamine agonist activity in a specific assay (Brubaker & Colley, 1986).

Three-Component Condensation Reactions

  • This compound plays a role in three-component condensation reactions, producing substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, which are of interest in medicinal chemistry (Sabitov et al., 2020).

Ozonolysis Reactions

  • In ozonolysis reactions, ethyl vinyl ether in the presence of O-methylated oxime of cyclohexanone yielded N-methoxy-1,2-dioxa-4-azaspiro[4.5]decane, demonstrating its utility in creating complex organic compounds (Griesbaum et al., 1998).

Mass Spectrometric Study

  • Mass spectrometry has been used to analyze 1,4-dioxa-8-azaspiro[4.5]decane, showing distinct fragment peaks and providing insights into the structure and formation mechanisms of various fragments (Solomons, 1982).

Growth-Regulating Activity

  • A compound derived from 6,9-dimethyl-1,4-dioxa-8-azaspiro[4,5]decane exhibited growth-regulating activity, highlighting its potential in agricultural or biological applications (Sharifkanov et al., 2001).

Nonlinear Optical Material Research

  • 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been identified as a potential organic material for nonlinear optical devices, emphasizing its relevance in materials science and photonics (Kagawa et al., 1994).

Antimicrobial Activity

  • Novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one, incorporating 1,4-dioxa-8-azaspiro[4.5]decane, have been synthesized and evaluated for antimicrobial activity against various bacteria (Singh et al., 2021).

Safety And Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

1-oxa-8-azaspiro decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors . These findings suggest that these compounds could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors .

properties

IUPAC Name

ethyl 7-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO5/c1-2-27-22(26)10-5-3-4-9-21(25)20-8-6-7-19(17-20)18-24-13-11-23(12-14-24)28-15-16-29-23/h6-8,17H,2-5,9-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWISXONBLNQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643347
Record name Ethyl 7-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate

CAS RN

898762-66-8
Record name Benzeneheptanoic acid, 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-ζ-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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